tris(4-(phenylethynyl)phenyl)amine

Übersicht

Beschreibung

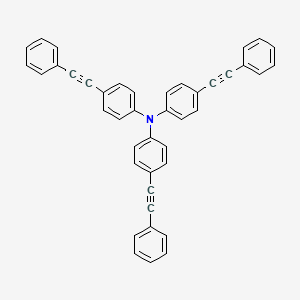

Tris(4-(phenylethynyl)phenyl)amine is an organic compound that belongs to the family of triphenylamine derivatives. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics. The compound’s structure consists of a central nitrogen atom bonded to three phenyl rings, each substituted with a phenylethynyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tris(4-(phenylethynyl)phenyl)amine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:

Preparation of 4-iodophenylacetylene: This intermediate is synthesized by reacting 4-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst.

Sonogashira Coupling: The 4-iodophenylacetylene is then coupled with triphenylamine using a palladium catalyst and a copper co-catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(4-(phenylethynyl)phenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- White Organic Light-Emitting Diodes (WOLEDs) TPEPA can be used as a single-emitter material in WOLEDs . WOLEDs that use multiple emissive materials can suffer from color instability and complex fabrication procedures, issues that can be diminished by single-emitter-based WOLEDs . A study has shown that the photoluminescence spectrum of TPEPA can be altered by adjusting the thermal annealing temperature, encompassing the entire visible spectra . By precisely controlling the annealing time and temperature, a white-light OLED can be fabricated with TPEPA as the only emissive molecule, achieving a maximum external quantum efficiency of 3.4% .

- Electrochemistry Copolymers based on tris(4-(thiophen-2-yl)phenyl)amine can be electrochemically synthesized and characterized in an ionic liquid solution . Functional conjugated polymers (CPs) have garnered attention for their optical and electrochemical properties, multiple color exhibitions, and high optical contrast ability, making them promising candidates for advanced technological applications in electrochromic devices, automotive rear-view mirrors, light-emitting diodes, energy-saving windows, catalysts, displays, and sensors . Triphenylamine-containing polyamides display good electrochemical stability and multicolor electrochromic behaviors upon applying potentials .

- Organic Synthesis Tris(4-(phenylethynyl)phenyl)amine can be synthesized from tris-(4-iodo-phenyl)-amine and ethynyl phenyl using a palladium catalyst . A solution of tris-(4-iodo-phenyl)-amine and ethynyl phenyl in dry tetrahydrofuran (THF) is reacted with triethylamine and tetrakis(triphenylphosphine)palladium(0) under an argon atmosphere at 65°C for 16 hours to yield the product . The crude compound is purified by column chromatography on silica, using Hexane/DCM to afford the pure product in 72% yield .

- Single-Emitter-Based WOLED: A white-light OLED was fabricated using TPEPA as the single emissive molecule, achieving a maximum external quantum efficiency of 3.4% . This performance is notable for single small organic molecule-based WOLED devices .

- Electrochemical Copolymerization: Copolymers based on tris(4-(thiophen-2-yl)phenyl)amine and SNS derivatives were electrochemically synthesized and characterized in an ionic liquid solution . The incorporation of a triphenylamine unit among three thiophene groups increases the electron-donating ability of the entire TTPA unit, resulting in a lower oxidation potential compared to polythiophenes .

Wirkmechanismus

The mechanism by which tris(4-(phenylethynyl)phenyl)amine exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption/emission. The central nitrogen atom and the phenylethynyl groups facilitate π-π stacking interactions, enhancing its photophysical properties. These interactions are crucial for its performance in optoelectronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris(4-(diethylamino)phenyl)amine: Known for its use in OLEDs and organic field-effect transistors (OFETs).

Tris(4-formylphenyl)amine: Used as a building block in materials chemistry.

Tris(4-ethynylphenyl)amine: Engages in click reactions and forms metal-organic frameworks.

Uniqueness

Tris(4-(phenylethynyl)phenyl)amine stands out due to its unique combination of photophysical properties and structural features. The presence of phenylethynyl groups enhances its conjugation and electronic interactions, making it particularly suitable for optoelectronic applications.

Biologische Aktivität

Tris(4-(phenylethynyl)phenyl)amine, commonly referred to as TPEPA, is an organic compound notable for its unique structural characteristics and potential biological activities. This compound consists of three phenyl groups connected through phenylethynyl linkages to a central nitrogen atom. Despite the limited documentation of its specific biological activities, related compounds in the phenylethynyl class have shown significant interactions with various biological receptors, suggesting potential pharmacological relevance.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Synthesis Methodology

The synthesis of TPEPA typically employs the Sonogashira coupling reaction , which involves the reaction of terminal alkynes with aryl halides in the presence of a palladium catalyst. This method is efficient for constructing the phenylethynyl linkages essential for forming the TPEPA framework. Alternative synthetic routes may involve variations of the Hantzsch condensation or other coupling strategies tailored to introduce specific substituents on the phenyl rings .

Biological Activity

Although specific biological activities of TPEPA have not been extensively studied, related compounds in the phenylethynyl class have demonstrated various pharmacological interactions:

- Adenosine Receptors : Derivatives of phenylethynyl compounds have been identified as selective antagonists at human A3 adenosine receptors. This interaction indicates potential therapeutic applications, particularly in anti-inflammatory and neuroprotective contexts .

- Photoluminescent Properties : TPEPA exhibits significant photoluminescent properties, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its ability to undergo polymerization under specific conditions further enhances its utility in advanced materials science .

Case Studies and Research Findings

- Interaction with Biological Receptors : Research has shown that 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives exhibit selective antagonism at A3 adenosine receptors, with implications for their use in treating conditions like asthma and inflammation .

- Charge-Transfer Complexes : Studies indicate that TPEPA can react with electron acceptors like tetracyanoethylene to form charge-transfer complexes. These interactions are significant for developing novel electronic materials .

- Polymerization Behavior : Investigations into TPEPA's polymerization behavior reveal that physical conditions such as pressure can influence material properties, suggesting pathways for enhancing material performance in various applications .

Comparative Analysis

To understand TPEPA's unique features better, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(4-(2-thienyl)phenyl)amine | Contains thiophene rings instead of phenylene | Different electronic properties due to sulfur presence. |

| Tris(p-terphenyl-4-yl)amine | Composed of contiguous phenylene units | Known for forming molecular glasses. |

| Tris(4-(2-(4-aminophenyl)ethynyl)phenyl)amine | Contains amino groups on the ethynyl substituent | Potentially higher reactivity due to amino functionality. |

| Tetracyanoethylene substituted triphenylamine analogues | Incorporates electron-withdrawing cyano groups | Enhanced electron affinity and stability. |

Eigenschaften

IUPAC Name |

4-(2-phenylethynyl)-N,N-bis[4-(2-phenylethynyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H27N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-15,22-33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWNAZWAWXEDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=CC=C4)C5=CC=C(C=C5)C#CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463601 | |

| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137832-75-8 | |

| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.